(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
CAS No.: 478039-76-8
Cat. No.: VC4504082
Molecular Formula: C28H21ClFNO3
Molecular Weight: 473.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478039-76-8 |
|---|---|
| Molecular Formula | C28H21ClFNO3 |
| Molecular Weight | 473.93 |
| IUPAC Name | (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C28H21ClFNO3/c29-26-10-5-11-27(30)25(26)19-33-24-9-4-6-20(18-24)28(32)16-17-31-21-12-14-23(15-13-21)34-22-7-2-1-3-8-22/h1-18,31H,19H2/b17-16+ |
| Standard InChI Key | GKNVRXDXUWTDPN-WUKNDPDISA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F |
Introduction
Overview of the Compound
The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is a chalcone derivative with potential applications in medicinal chemistry. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound is characterized by its unique structural features, including halogenated aromatic rings and an enone functional group.
Synthesis Pathway
The synthesis of this compound typically involves:
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Preparation of Chalcone Backbone: A Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.
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Functionalization: Introduction of halogen atoms (chlorine and fluorine) and ether linkages at specific positions on the aromatic rings.
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Amine Substitution: Coupling reactions to attach the phenoxyphenyl-amino group.
Spectroscopic Characterization
This compound is characterized using advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| Infrared (IR) | Peaks at ~1680 cm (C=O stretching), ~3380 cm (NH stretching). |
| NMR (Proton) | Signals corresponding to aromatic protons, vinylic protons, and methylene groups. |
| Mass Spectrometry | Molecular ion peak consistent with a molecular weight of 416.3 g/mol. |
Potential Applications
Chalcone derivatives like this one are widely studied for their pharmacological potential:
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Anticancer Activity: Chalcones are known to inhibit tubulin polymerization, which is crucial for cancer cell division.
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Anti-inflammatory Effects: The presence of halogens enhances lipophilicity, aiding in membrane penetration.
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Antimicrobial Properties: Halogenated chalcones exhibit enhanced activity against bacterial and fungal strains.
Biological Activity Studies
Preliminary studies suggest that this compound may exhibit:
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Cytotoxicity against cancer cell lines.
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Antioxidant properties due to its conjugated system.
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Inhibition of enzymes such as cyclooxygenase (COX), relevant in inflammatory pathways.
Comparative Analysis with Related Compounds
Limitations and Future Research Directions
While the compound demonstrates promising biological activity, further research is required:
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Toxicity Studies: Comprehensive in vivo studies to evaluate safety profiles.
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Mechanistic Insights: Understanding its interaction with molecular targets such as enzymes or receptors.
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Structural Modifications: Exploring derivatives with improved pharmacokinetics.
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